molecular formula C12H12BrFN2 B581848 5-Bromo-1-cyclopentyl-6-fluorobenzimidazole CAS No. 1365272-22-5

5-Bromo-1-cyclopentyl-6-fluorobenzimidazole

Cat. No.: B581848
CAS No.: 1365272-22-5
M. Wt: 283.144
InChI Key: SHUPBRKZTUHLFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-cyclopentyl-6-fluorobenzimidazole (CAS 1365272-22-5) is a synthetic benzimidazole derivative of significant interest in oncology and medicinal chemistry research. With the molecular formula C12H12BrFN2 and a molecular weight of 283.14 , this compound features a benzimidazole core—a bicyclic aromatic structure comprising a benzene ring fused to an imidazole ring—which is a privileged scaffold in drug discovery . The specific molecular modifications, including the bromo and fluoro substituents on the benzimidazole core along with the N-cyclopentyl group, are strategically designed to enhance its bioactivity and selectivity . Benzimidazole derivatives are extensively investigated for their potent anticancer activities, which are often mediated through key mechanisms such as DNA interaction, enzyme inhibition, and modulation of critical cellular pathways involved in cancer proliferation . The bromo and fluoro substituents are particularly significant in structure-activity relationship (SAR) studies, as halogens can influence the molecule's binding affinity to biological targets through interactions like hydrogen bonding and modulation of lipophilicity . The N-cyclopentyl alkyl group, as seen in this compound, is a common modification explored to optimize the drug-like properties and potency of benzimidazole-based research compounds . This reagent serves as a valuable building block for the synthesis of more complex molecules and as a key intermediate for SAR studies aimed at developing novel therapeutic agents with improved efficacy and reduced toxicity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-1-cyclopentyl-6-fluorobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFN2/c13-9-5-11-12(6-10(9)14)16(7-15-11)8-3-1-2-4-8/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUPBRKZTUHLFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=NC3=CC(=C(C=C32)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742883
Record name 5-Bromo-1-cyclopentyl-6-fluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-22-5
Record name 5-Bromo-1-cyclopentyl-6-fluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation

4-Bromo-5-fluoro-1,2-phenylenediamine serves as the primary precursor. Its synthesis begins with nitration and subsequent reduction of 4-bromo-2-fluoroaniline, followed by bromination at the 5-position. Alternative routes utilize Pd-catalyzed cross-coupling to introduce bromine post-cyclization.

Cyclopentyl Group Introduction

Cyclopentylamine reacts with the diamine precursor under acidic conditions (HCl or acetic acid) to form the N1-substituted benzimidazole. A representative protocol from patent WO2011099832A2 involves refluxing 4-bromo-5-fluoro-1,2-phenylenediamine (1.0 eq) with cyclopentylamine (1.2 eq) in acetic acid at 110°C for 12 hours, achieving a 68–72% yield.

Table 1: Cyclization Reaction Optimization

ParameterCondition RangeOptimal ValueYield Impact
Temperature (°C)80–120110+15%
Acid CatalystHCl, H2SO4, CH3COOHCH3COOH+20%
Reaction Time (hr)8–1612+10%
Molar Ratio (diamine:amine)1:1–1:1.51:1.2+8%

Halogenation and Functional Group Interconversion

Post-cyclization halogenation is employed when direct synthesis of the brominated precursor is challenging.

Electrophilic Bromination

Bromine (Br2) or N-bromosuccinimide (NBS) in dichloromethane or DMF introduces bromine at the 5-position. A protocol from EP0563001A1 uses NBS (1.1 eq) with catalytic FeCl3 at 0–5°C, yielding 85–90% brominated product.

Fluorine Retention Strategies

The 6-fluoro group is preserved using protecting groups (e.g., trimethylsilyl) during bromination. Deprotection with tetrabutylammonium fluoride (TBAF) restores the fluorine atom without side reactions.

Transition-Metal-Catalyzed Coupling

Palladium and copper catalysts enable late-stage functionalization, enhancing modularity.

Buchwald-Hartwig Amination

Cyclopentylamine is introduced via Pd2(dba)3/Xantphos catalysis. A 2023 study achieved 92% yield using Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and Cs2CO3 in toluene at 100°C.

Suzuki-Miyaura Coupling

For analogs, aryl boronic acids couple with brominated intermediates. While less common for cyclopentyl groups, this method offers regioselectivity for derivatives.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted cyclopentylamine and dihydrobenzimidazole byproducts. HPLC purity exceeds 98%.

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 6.8 Hz, 1H), 4.21 (quin, J = 7.2 Hz, 1H), 2.15–1.85 (m, 8H).

  • MS (ESI+) : m/z 297.1 [M+H]+.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Cyclization68–7298120High
Post-Bromination85–9095150Moderate
Buchwald-Hartwig90–9299220Low

Key Findings :

  • Cyclization balances cost and scalability for industrial applications.

  • Transition-metal methods offer higher purity but require costly catalysts.

  • Electrophilic bromination is optimal for small-scale, high-yield synthesis.

Challenges and Mitigation Strategies

Byproduct Formation

Dihydrobenzimidazole byproducts arise from incomplete cyclization. Adding molecular sieves (4Å) absorbs water, shifting equilibrium toward product.

Regioselectivity Issues

Competitive bromination at the 4-position is minimized using bulky solvents (e.g., tert-amyl alcohol) .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-cyclopentyl-6-fluorobenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield derivatives with different functional groups, while coupling reactions produce biaryl compounds .

Scientific Research Applications

5-Bromo-1-cyclopentyl-6-fluorobenzimidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-1-cyclopentyl-6-fluorobenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-cyclopentyl-6-fluorobenzimidazole is unique due to the combination of bromine, cyclopentyl, and fluorine substituents on the benzimidazole ring. This unique structure imparts specific chemical properties, such as enhanced reactivity and potential for diverse applications in various fields of research.

Biological Activity

5-Bromo-1-cyclopentyl-6-fluorobenzimidazole is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects, mechanisms, and potential applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C12H11BrF2N2
  • Molecular Weight : 303.13 g/mol
  • IUPAC Name : this compound

Key Properties

PropertyValue
Melting PointNot available
SolubilitySoluble in organic solvents
LogPNot available

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.

Antimicrobial Effects

Research has also highlighted the antimicrobial activity of this compound. In vitro assays demonstrated that this compound showed notable inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound's mechanism of action is believed to involve disruption of bacterial cell membrane integrity, although further studies are required to elucidate the exact pathways involved.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. A specific study indicated that it acts as a selective inhibitor of certain kinases involved in cancer progression. The inhibition was quantified using IC50 values, which demonstrated low micromolar activity against target enzymes, suggesting its potential as a lead compound for drug development.

Case Study 1: Cytotoxicity Assessment

In a comparative study involving multiple benzimidazole derivatives, this compound was found to be one of the most potent compounds. The study utilized MTT assays to determine cell viability across different concentrations, revealing an IC50 value of approximately 15 µM against MCF-7 breast cancer cells.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted where the compound was subjected to disk diffusion methods against various bacterial strains. The results indicated a zone of inhibition measuring up to 20 mm against S. aureus, highlighting its potential as an antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through caspase activation.
  • Membrane Disruption : Interaction with microbial membranes leading to cell lysis.
  • Enzyme Inhibition : Competitive inhibition at active sites on kinases involved in cellular signaling.

Q & A

Q. What are the key synthetic routes for preparing 5-Bromo-1-cyclopentyl-6-fluorobenzimidazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of substituted benzimidazole precursors under controlled halogenation and alkylation conditions. For example, bromination and fluorination steps require precise stoichiometric ratios of reagents like N-bromosuccinimide (NBS) and Selectfluor™. Reaction temperatures (e.g., 60–80°C) and solvent systems (e.g., DMF or THF) significantly impact regioselectivity and purity . Purification via column chromatography with gradients of ethyl acetate/hexane is standard, yielding >95% purity.
  • Key Data :
StepReagents/ConditionsYield (%)Purity (%)
BrominationNBS, DMF, 70°C75–8590
CyclopentylationCyclopentyl chloride, K₂CO₃, THF60–7085
FluorinationSelectfluor™, MeCN, 60°C50–6595

Q. How can researchers verify the structural integrity of this compound?

  • Methodological Answer : Combine 1H/13C-NMR to confirm substituent positions (e.g., cyclopentyl protons at δ 1.5–2.5 ppm, aromatic fluorines deshielded to δ 7.8–8.2 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 297.166). Elemental analysis ensures correct C/H/N/Br/F ratios (±0.3% tolerance) .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : Store in amber vials under inert gas (Ar/N₂) at –20°C to prevent photodegradation and hydrolysis. Avoid exposure to humidity (>60% RH accelerates decomposition) and acidic/basic conditions (pH 5–9 is optimal). Monitor via TLC or HPLC every 6 months for degradation products like dehalogenated byproducts .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in the halogenation of benzimidazole derivatives?

  • Methodological Answer : Use density functional theory (DFT) (e.g., B3LYP/6-31G*) to calculate electrophilic aromatic substitution (EAS) activation energies. Bromine and fluorine preferentially occupy positions ortho to electron-withdrawing groups (e.g., existing halogens) due to lower ΔG‡. Compare simulated NMR shifts with experimental data to validate models .

Q. What strategies resolve contradictions in biological activity data for halogenated benzimidazoles across studies?

  • Methodological Answer :
  • Meta-analysis : Aggregate data from kinase inhibition assays (e.g., IC₅₀ values) using standardized protocols (e.g., ATP concentration, incubation time).
  • Structure-activity relationship (SAR) : Compare substituent effects (e.g., cyclopentyl vs. methyl groups) on binding affinity via molecular docking (e.g., AutoDock Vina).
  • Control for solvent artifacts : Use DMSO concentrations <0.1% to avoid false positives in cell-based assays .

Q. How does the compound’s electronic configuration influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings. Fluorine’s electronegativity deactivates the benzimidazole ring, reducing reactivity. Optimize with Pd(PPh₃)₄ catalyst (2 mol%), K₂CO₃ base, and toluene/water (3:1) at 90°C for 12 hours. Monitor coupling efficiency via HPLC-MS to detect biaryl products .

Q. What advanced techniques characterize the compound’s polymorphic forms or solvates?

  • Methodological Answer :
  • Powder X-ray diffraction (PXRD) : Compare experimental patterns with simulated Mercury® databases to identify polymorphs.
  • Differential scanning calorimetry (DSC) : Detect melting points and phase transitions (e.g., endothermic peaks at 207–210°C).
  • Dynamic vapor sorption (DVS) : Assess hygroscopicity and solvate formation under varying RH conditions .

Methodological Framework Integration

Q. How can researchers align studies on this compound with theoretical frameworks in medicinal chemistry?

  • Methodological Answer : Link synthesis and SAR data to Hammett linear free-energy relationships or frontier molecular orbital theory to rationalize electronic effects on bioactivity. For example, correlate σₚ values of substituents with logP and IC₅₀ trends .

Q. What experimental designs mitigate batch-to-batch variability in scaled-up synthesis?

  • Methodological Answer : Implement quality by design (QbD) : Use design of experiments (DoE) to optimize critical parameters (e.g., reaction time, temperature). For bromination, a central composite design (CCD) identifies optimal NBS equivalents (1.2–1.5) and agitation rates (300–500 rpm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.